molecular formula C18H23NO B296569 N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

Cat. No. B296569
M. Wt: 269.4 g/mol
InChI Key: OYVUSKSAVUXUAZ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BNC is a bicyclic amide compound that has a unique structure, making it a promising candidate for research in drug development, materials science, and other areas.

Scientific Research Applications

Polymer Chemistry

  • Gradient Copolymerization : The related compound, bicyclo[4.2.0]oct-6-ene-7-carboxamide, has been used to form gradient copolymers through alternating ring-opening metathesis polymerization. This method can control surface hydrophobicity, topology, and thermal properties of polymers (Boadi & Sampson, 2021).

Organic Chemistry

  • Intramolecular Bromonium Ion Assisted Epoxide Ring-Opening : Studies have shown that compounds like 9-Oxabicyclo[6.1.0]non-4-ene can undergo intramolecular bromonium ion-assisted epoxide ring-opening. This process can be used to produce novel bicyclo ethers, which have potential applications in synthetic organic chemistry (Bonney, Braddock, White, & Yaqoob, 2011).

Chemical Biology

  • Synthesis of Stable Molecular Probes : Bicyclo[6.1.0]non-4-yn-9-ylmethanol, a compound structurally similar to the query molecule, has been used for synthesizing stable molecular probes. These probes are essential in chemical biology for tracking and analyzing biological processes (Rady et al., 2021).

Materials Science

  • Polymer Synthesis : The synthesis of poly(amide-imide)s incorporating bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic diimide demonstrates the use of bicyclic compounds in creating thermally stable polymers. These polymers have applications in materials science due to their high thermal stability and potential use in high-temperature environments (Faghihi & Hajibeygi, 2011).

Medicinal Chemistry

  • Antitumor Agents : Derivatives of N-[2-(dimethylamino)ethyl]phenanthridine-4-carboxamide, which are structurally related to the query molecule, have shown moderate in vivo antitumor activity. This highlights the potential of such compounds in the development of new cancer treatments (Atwell, Baguley, & Denny, 1988).

properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

(2Z)-N-(4-ethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

InChI

InChI=1S/C18H23NO/c1-2-13-9-11-14(12-10-13)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h5,7,9-12,15-17H,2-4,6,8H2,1H3,(H,19,20)/b7-5-

InChI Key

OYVUSKSAVUXUAZ-ALCCZGGFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C2C3C2/C=C\CCCC3

SMILES

CCC1=CC=C(C=C1)NC(=O)C2C3C2C=CCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C3C2C=CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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